molecular formula C23H25N3O3 B11013361 N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11013361
M. Wt: 391.5 g/mol
InChI Key: SBHSTMWWJRPFRZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the butylphenyl and methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, butylamine, and methoxybenzene. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols

Scientific Research Applications

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs or treatments for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide include other pyridazinone derivatives, such as:

  • N-(4-butylphenyl)-2-(3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(4-butylphenyl)-2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its binding affinity to certain targets or alter its solubility and stability.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c1-3-4-6-17-9-11-19(12-10-17)24-22(27)16-26-23(28)14-13-21(25-26)18-7-5-8-20(15-18)29-2/h5,7-15H,3-4,6,16H2,1-2H3,(H,24,27)

InChI Key

SBHSTMWWJRPFRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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